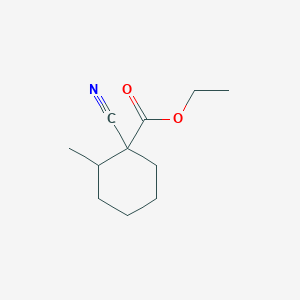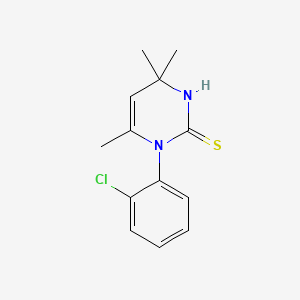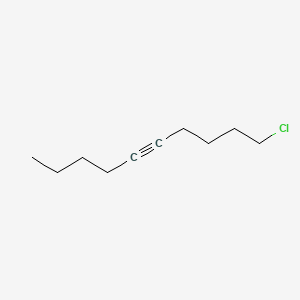
Methyl-D1-acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-D1-acetylene can be synthesized on a laboratory scale by reducing 1-propanol, allyl alcohol, or acetone vapors over magnesium . Another method involves the use of sodium, 1-propynyl, as a starting material .
Industrial Production Methods
In industrial settings, this compound is produced as a side product by cracking propane to produce propene, an important feedstock in the chemical industry . This process also produces propadiene, and the mixture of propyne and propadiene is referred to as MAPD .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-D1-acetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Deprotonation with n-butyllithium: This produces propynyllithium, a nucleophilic reagent that adds to carbonyl groups to produce alcohols and esters.
Catalytic hydrogenation: This process can convert this compound to propene or propane.
Major Products
Alcohols and esters: Formed from the addition of propynyllithium to carbonyl groups.
Propene and propane: Formed from the hydrogenation of this compound.
Aplicaciones Científicas De Investigación
Methyl-D1-acetylene has various applications in scientific research, including:
Organic Synthesis: It is used as a three-carbon building block for synthesizing complex organic molecules.
Rocket Fuel: Research has shown that this compound can be used as a rocket fuel due to its high specific impulse and moderate boiling point.
Pharmaceuticals: It is used in the synthesis of pharmaceutical substances and drugs.
Mecanismo De Acción
The mechanism by which methyl-D1-acetylene exerts its effects involves the formation of reactive intermediates. For example, deprotonation with n-butyllithium forms propynyllithium, which acts as a nucleophile and adds to carbonyl groups . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Acetylene (C2H2): The simplest alkyne, used in welding and as a building block in organic synthesis.
1-Butyne (C4H6): Another alkyne used in organic synthesis.
Uniqueness
Methyl-D1-acetylene is unique due to its ability to be safely condensed, unlike acetylene . It also has specific applications in rocket fuel and pharmaceuticals that make it distinct from other alkynes .
Propiedades
Fórmula molecular |
C3H4 |
|---|---|
Peso molecular |
41.07 g/mol |
Nombre IUPAC |
3-deuterioprop-1-yne |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D |
Clave InChI |
MWWATHDPGQKSAR-VMNATFBRSA-N |
SMILES isomérico |
[2H]CC#C |
SMILES canónico |
CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


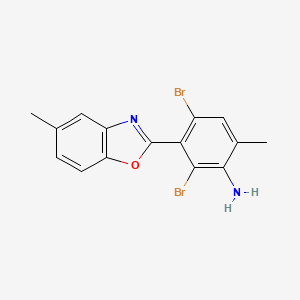

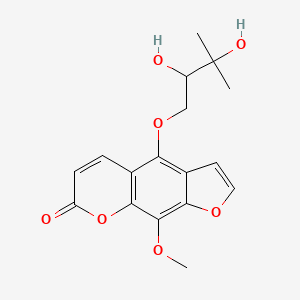

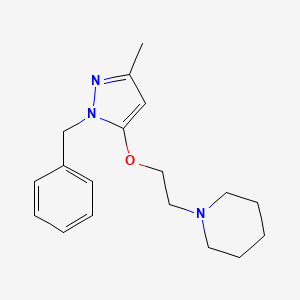
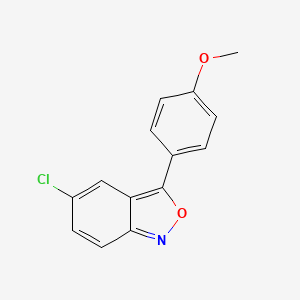
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
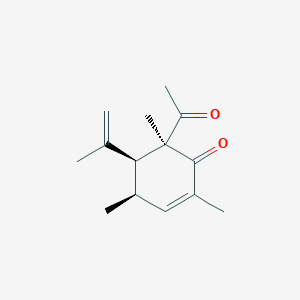
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
